3-(Thiophen-3-yl)morpholine
Overview
Description
3-(Thiophen-3-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a thiophene ring at the third position Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while thiophene is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)morpholine typically involves the reaction of thiophene derivatives with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated thiophene reacts with morpholine. For example, 3-bromothiophene can be reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenated reagents or organometallic compounds can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or morpholine derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(Thiophen-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-(Thiophen-3-yl)pyridine and 3-(Thiophen-2-yl)pyridine.
Morpholine derivatives: Compounds like 4-(Thiophen-3-yl)morpholine and 2-(Thiophen-3-yl)morpholine.
Uniqueness
3-(Thiophen-3-yl)morpholine is unique due to the specific positioning of the thiophene ring on the morpholine ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with biological targets and different physical properties compared to other similar compounds.
Properties
IUPAC Name |
3-thiophen-3-ylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKPXSKFUJQROB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710414 | |
Record name | 3-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270385-91-5 | |
Record name | 3-(Thiophen-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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